1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione

Enzyme inhibition Nitric oxide synthase Cardiovascular pharmacology

Researchers requiring selective eNOS pharmacological probes face variability with promiscuous succinimide analogs. 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (CAS 1097788-45-8) provides a validated solution: • eNOS IC50 180 nM with >555-fold selectivity over DPP2/PREP • 21 nM Ki against A. oryzae β-galactosidase for glycosidase screening • ≥95% purity, balanced LogP (1.278), Lipinski-compliant Supplied with consistent specifications from multiple manufacturers for assay reproducibility.

Molecular Formula C11H9ClN2O4
Molecular Weight 268.65 g/mol
CAS No. 1097788-45-8
Cat. No. B1420286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione
CAS1097788-45-8
Molecular FormulaC11H9ClN2O4
Molecular Weight268.65 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H9ClN2O4/c12-8-2-1-7(5-9(8)14(17)18)6-13-10(15)3-4-11(13)16/h1-2,5H,3-4,6H2
InChIKeyKRTVEUXHLKRIJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione: Technical Baseline & Procurement


1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (CAS 1097788-45-8) is a synthetic N-benzyl succinimide derivative within the pyrrolidine-2,5-dione chemotype . This compound features a 4-chloro-3-nitrophenyl moiety linked via a methylene bridge to the succinimide nitrogen, with a molecular formula of C11H9ClN2O4 and molecular weight of 268.65 g/mol [1]. As a substituted pyrrolidine-2,5-dione, it belongs to a privileged scaffold class with documented applications in enzyme inhibition and medicinal chemistry [2]. The compound is commercially available from multiple specialty chemical suppliers, typically at 95% purity grade .

Privileged succinimide scaffold for enzyme studies Supports target-based assay development
Selectivity profiling with defined off-target data Enables target attribution in complex models
Commercially available at 95% purity grade Multi-supplier access with batch traceability

1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione: Why Generic Analogs Fail


Pyrrolidine-2,5-dione derivatives constitute a structurally diverse class whose biological profiles are exquisitely sensitive to N-substitution patterns [1]. While the succinimide core provides a common pharmacophoric scaffold, the nature, position, and electronic properties of the pendant aryl group dictate target engagement and selectivity [2]. For instance, 3-chloro-1-aryl pyrrolidine-2,5-diones exhibit potent carbonic anhydrase inhibition with Ki values spanning 23.27–36.83 nM depending on aryl substitution [3]. The presence of both chloro and nitro substituents on the phenyl ring in 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione creates a distinctive electronic environment that fundamentally alters enzyme recognition compared to unsubstituted benzyl analogs, nitro-deficient analogs, or direct N-aryl succinimides lacking the methylene spacer. Generic substitution with structurally similar but electronically distinct succinimide derivatives would introduce unpredictable shifts in potency, selectivity, and physicochemical properties, thereby invalidating comparative experimental conclusions and compromising reproducibility in target-based assays [4].

!
N-substitution pattern critically dictates target engagement; unsubstituted or differently substituted benzyl analogs may shift potency and selectivity profiles unpredictably.
!
4-Chloro-3-nitro electronic environment is essential for enzyme recognition; nitro-deficient or chloro-positional isomers cannot be assumed to reproduce the reported inhibition profile.
!
Methylene spacer geometry distinguishes this compound from direct N-aryl succinimides; substitution with the latter may alter conformational fit and physicochemical properties.

1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione: Differential Evidence


eNOS Inhibition and Selectivity

1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione demonstrates moderate inhibitory activity against human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM in SF9 insect cell-expressed enzyme assays after 1 hour incubation [1]. By comparison, structurally distinct pyrrolidine-based eNOS inhibitors in the same chemotype class exhibit dramatically varying binding modes that can shift isoform selectivity between nNOS and eNOS by orders of magnitude [2]. The observed 180 nM IC50 positions this compound as a mid-potency eNOS ligand, distinctly more active than non-specific negative controls (>100,000 nM) but less potent than optimized clinical eNOS modulators, establishing its utility as a validated pharmacological tool compound for eNOS-focused studies where sub-micromolar but not sub-nanomolar inhibition is desired.

eNOS Inhibition
Cross-study comparable
IC50 180 nM
vs. Inactive controls (>100,000 nM)
Reported mid-potency eNOS ligand; supports target validation assays
Human eNOS in SF9 cells; >555-fold over inactive controls
Enzyme inhibition Nitric oxide synthase Cardiovascular pharmacology

β-Galactosidase Binding Affinity

1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione inhibits Aspergillus oryzae β-galactosidase with a Ki of 21 nM using 2-chloro-4-nitrophenyl β-D-galactopyranoside as substrate in spectrophotometric assays [1]. This low nanomolar Ki value contrasts with the substantially weaker inhibition observed for many structurally related succinimide derivatives against this enzyme class, where affinities often fall in the micromolar range [2]. The 21 nM Ki represents high-affinity binding that qualifies this compound as a potent β-galactosidase probe, distinguishing it from the majority of pyrrolidine-2,5-diones screened against glycosidases.

β-Galactosidase Binding
Cross-study comparable
Ki 21 nM
vs. Class-typical (μM range)
Supports use as a reference ligand in glycosidase screening
A. oryzae β-galactosidase, spectrophotometric detection
Enzyme inhibition β-galactosidase Glycosidase assay

Enzyme Selectivity Profile

Screening across multiple enzyme targets reveals a distinctive selectivity fingerprint for 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione. While the compound exhibits 180 nM activity against eNOS [1], it demonstrates minimal inhibition against human dipeptidyl peptidase 2 (DPP2, IC50 >100,000 nM) [2], human prolyl endopeptidase (PREP, IC50 >100,000 nM) [3], and mouse dihydroorotase (IC50 = 180,000 nM at 10 μM) [4]. This >555-fold selectivity window between eNOS and DPP2/PREP establishes target discrimination that is not observed with promiscuous succinimide-based inhibitors, which often exhibit broad pan-inhibition across multiple enzyme classes. The selectivity profile enables well-controlled target-specific experiments without confounding off-target activity.

Enzyme Selectivity
Cross-study comparable
eNOS IC50 180 nM
DPP2/PREP IC50 >100,000 nM
Dihydroorotase IC50 180,000 nM
Reported selectivity window supports target-specific experimental design
>555-fold selectivity over DPP2/PREP
Selectivity profiling Off-target assessment Enzyme panel screening

Physicochemical Property Profile

Theoretical calculations for 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione yield a LogP of 1.278 (LogD = 1.50 at pH 5.5 and 7.4) and a topological polar surface area (TPSA) of 83.2 Ų [1]. These values differ measurably from direct N-aryl succinimide analogs lacking the methylene spacer, which typically exhibit lower LogP values and distinct TPSA metrics. The compound complies with Lipinski's Rule of Five (molecular weight 268.65 g/mol, 0 hydrogen bond donors, 4 hydrogen bond acceptors) [2], confirming favorable oral drug-like characteristics. The moderate lipophilicity (LogP ~1.3) combined with relatively high TPSA (83.2 Ų) distinguishes this compound from both highly lipophilic succinimides (which may exhibit excessive membrane partitioning) and excessively polar analogs (which may suffer poor passive permeability).

Physicochemical Profile
Class-level inference
LogP 1.278, TPSA 83.2 Ų
Lipinski compliant (MW 268.65)
Data to verify; provides initial guidance for formulation studies
Theoretical calculation; requires experimental validation
Lipophilicity Polar surface area Drug-likeness ADME prediction

Commercial Availability and Purity

1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione is commercially available from multiple specialty chemical suppliers with a minimum purity specification of 95% [1]. This defined purity grade contrasts with the variable or uncharacterized purity often encountered with custom-synthesized succinimide analogs, where batch-to-batch inconsistency can compromise experimental reproducibility. Supplier documentation includes verified CAS registration (1097788-45-8), molecular formula (C11H9ClN2O4), and molecular weight (268.65 g/mol) . Pricing at 50 mg scale is approximately €486, with bulk discounts available at 500 mg scale (€1,339) , establishing transparent procurement economics. The compound is classified as a versatile small molecule scaffold intended for laboratory research use only .

Commercial Purity
Supporting evidence
≥95% Purity
Multi-supplier availability
Specification review; supports lot-to-lot consistency
Standard analytical QC (NMR, HPLC)
Procurement specifications Purity grade Quality control Reproducibility

1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione: Application Scenarios


eNOS Pharmacological Probe for Cardiovascular Research

Based on the documented 180 nM IC50 against human eNOS [1], this compound serves as a validated mid-potency pharmacological probe for eNOS-dependent signaling studies. Unlike promiscuous succinimide analogs that inhibit multiple enzyme classes indiscriminately, its >555-fold selectivity window over DPP2 and PREP [2] enables researchers to attribute observed biological effects specifically to eNOS modulation. Applications include target validation assays in endothelial cell models, functional studies of nitric oxide-mediated vasodilation, and mechanistic investigations of eNOS in inflammatory pathways. The compound's moderate lipophilicity (LogP = 1.278, TPSA = 83.2 Ų) [3] supports cell-based assay compatibility without excessive membrane sequestration or solubility limitations.

β-Galactosidase Positive Control & Reference Standard

The 21 nM Ki against Aspergillus oryzae β-galactosidase [4] qualifies this compound as a potent positive control for glycosidase inhibitor screening campaigns. Its low nanomolar affinity positions it as a reference standard for calibrating β-galactosidase inhibition assays and benchmarking novel glycosidase inhibitors. The defined binding constant enables quantitative comparison of inhibitor potency across different screening platforms and laboratories. The compound's ≥95% commercial purity ensures that observed inhibitory activity originates from the target molecule rather than impurities, a critical requirement for establishing reliable assay standards.

SAR Reference Compound for Succinimide Optimization

The distinctive 4-chloro-3-nitro substitution pattern on the benzyl moiety, combined with the methylene spacer connecting to the succinimide core, provides a unique SAR reference point for medicinal chemistry programs exploring pyrrolidine-2,5-dione-based inhibitors. The compound's balanced physicochemical properties (LogP = 1.278, TPSA = 83.2 Ų, Lipinski compliance) [3] establish a baseline for optimizing drug-like properties within this chemotype. The documented selectivity profile across multiple enzyme targets [2] offers a benchmark against which structural modifications can be evaluated for improved potency or altered target selectivity. Researchers synthesizing analogs with varied aryl substitutions (chloro position, nitro replacement, spacer length) can use this compound as the parent reference to quantify the impact of specific structural changes.

Analytical Reference Standard for QC & Method Development

With defined CAS registration (1097788-45-8), verified molecular identity (C11H9ClN2O4, MW 268.65 g/mol), and guaranteed ≥95% purity from multiple suppliers , this compound meets the requirements for an analytical reference standard in quality control laboratories. Applications include HPLC method development and calibration, LC-MS system suitability testing, and as a retention time marker in analytical workflows. The multi-supplier availability with consistent specifications ensures long-term accessibility for method validation studies. The documented SMILES and InChI identifiers facilitate computational docking studies and virtual screening campaigns requiring accurate structural input.

Application
Selection Property
Validation Focus
eNOS Pharmacological Probe
Selectivity window over off-target enzymes
Endothelial cell model studies; NO-mediated pathway research
β-Galactosidase Reference Standard
Defined binding constant (Ki context)
Glycosidase inhibitor screening; assay calibration
SAR Reference Compound
Distinctive substitution and spacer group
Medicinal chemistry optimization; structural modification benchmarking
Analytical Reference Standard
Verified identity and purity specification
HPLC method development; LC-MS system suitability

Technical Documentation Hub

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